molecular formula C9H8ClFN2O B8014809 2-Chloro-N-cyclopropyl-5-fluoronicotinamide

2-Chloro-N-cyclopropyl-5-fluoronicotinamide

Cat. No.: B8014809
M. Wt: 214.62 g/mol
InChI Key: JEMOVTJEGTUNMI-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-5-fluoronicotinamide is a chemical compound with the molecular formula C9H8ClFN2O It is a derivative of nicotinamide, featuring a chloro group at the second position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-5-fluoronicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloronicotinic acid and 5-fluoronicotinic acid.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylamine reaction under controlled conditions.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-5-fluoronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted nicotinamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-cyclopropyl-5-fluoronicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

    Industrial Applications: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-5-fluoronicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: The compound can modulate receptor activity, influencing signal transduction pathways.

    Pathway Interference: By affecting key enzymes and receptors, it can alter metabolic and signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoronicotinamide: Lacks the cyclopropyl group, making it less sterically hindered.

    N-Cyclopropyl-5-fluoronicotinamide: Does not have the chloro group, affecting its reactivity.

    2-Chloro-N-cyclopropyl-nicotinamide: Lacks the fluorine atom, altering its electronic properties.

Uniqueness

2-Chloro-N-cyclopropyl-5-fluoronicotinamide is unique due to the combination of its chloro, cyclopropyl, and fluoro substituents, which confer distinct steric and electronic characteristics, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O/c10-8-7(3-5(11)4-12-8)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOVTJEGTUNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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